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molecular formula C10H13BrS B189697 1-Bromo-4-butylthiobenzene CAS No. 121392-35-6

1-Bromo-4-butylthiobenzene

Cat. No. B189697
M. Wt: 245.18 g/mol
InChI Key: CYFJLXXVMAJKNN-UHFFFAOYSA-N
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Patent
US07112697B1

Procedure details

The general procedure was used to convert 4-iodo bromobenzene and n-butyl sulfide to the title product. Purification by flash chromatography (hexane as the eluent) gave the analytically pure product as a clear oil (450 mg, 92% yield). 1H NMR (300 MHz, CDCl3) δ 7.39–7.36 (d, J=8.6, 2H; Ha, Ha′), 7.19–7.15 (d, J=8.28, 2H; Hb, Hb′), 2.91–2.86 (t, J=7.1, 2H; Hc), 1.57–1.47 (m, 2H; Hd), 1.41–1.31 (m, 2H; He), 0.94–0.89 (t, J=7.3, 3H; Hf). 13C NMR (75 MHz, CDCl3) δ 136.2 (C4), 131.7 (C1, C1′), 130.2 (C2, C2′), 119.2 (C3), 33.2 (C5), 30.9 (C6), 21.8 (C7), 13.5 (C8). Anal. Calcd. for C10H13Br C, 48.99; H, 5.34; S, 13.08; Found C, 49.09; H, 5.44; S, 12.96.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:7]=[CH:6][C:5]([Br:8])=[CH:4][CH:3]=1.[CH2:9]([S:13]CCCC)[CH2:10][CH2:11][CH3:12]>>[Br:8][C:5]1[CH:6]=[CH:7][C:2]([S:13][CH2:9][CH2:10][CH2:11][CH3:12])=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC1=CC=C(C=C1)Br
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)SCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)SCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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